
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid is a chemical compound with the molecular formula C8H5BrF3NO3 It is a derivative of isonicotinic acid, featuring bromine, methyl, and trifluoromethoxy substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 5-methyl-3-(trifluoromethoxy)isonicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications.
化学反応の分析
Types of Reactions
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 2-azido-5-methyl-3-(trifluoromethoxy)isonicotinic acid or 2-thio-5-methyl-3-(trifluoromethoxy)isonicotinic acid.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 2-bromo-5-methyl-3-(trifluoromethoxy)isonicotinic alcohol.
科学的研究の応用
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
類似化合物との比較
Similar Compounds
2-Bromo-5-(trifluoromethyl)isonicotinic acid: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
2-Bromo-5-trifluoromethoxyphenylboronic acid: Contains a boronic acid group instead of isonicotinic acid.
3-Bromo-5-iodobenzoic acid: Similar bromine substitution but with an iodine atom and different aromatic ring.
Uniqueness
2-Bromo-5-methyl-3-(trifluoromethoxy)isonicotinic acid is unique due to the presence of both bromine and trifluoromethoxy groups on the isonicotinic acid scaffold. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H5BrF3NO3 |
|---|---|
分子量 |
300.03 g/mol |
IUPAC名 |
2-bromo-5-methyl-3-(trifluoromethoxy)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrF3NO3/c1-3-2-13-6(9)5(4(3)7(14)15)16-8(10,11)12/h2H,1H3,(H,14,15) |
InChIキー |
DVQTXLXCKFAWKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(C(=C1C(=O)O)OC(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


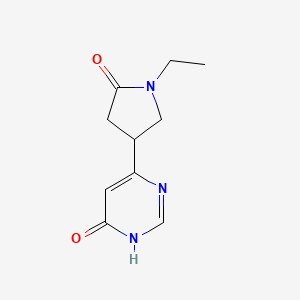

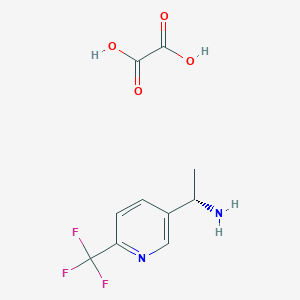

![(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B11775486.png)
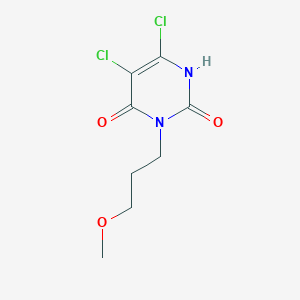
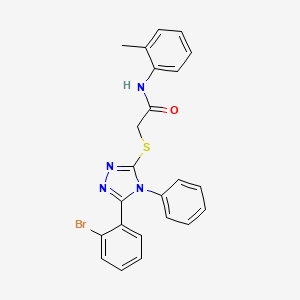
![7-Methoxythieno[3,4-c]pyridine-1,3-diamine](/img/structure/B11775497.png)
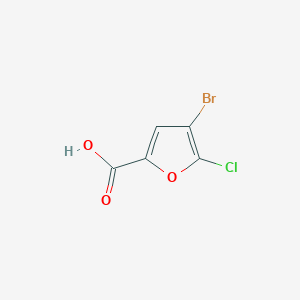
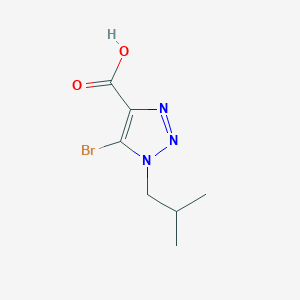

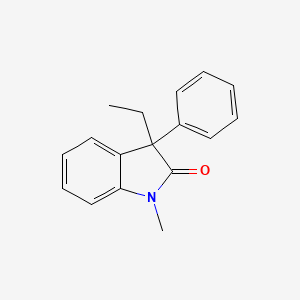
![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)

